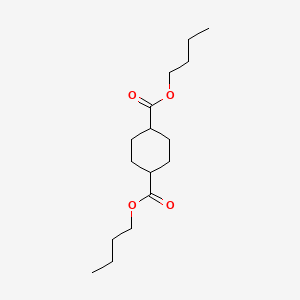

1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester

CAS No.: 93158-39-5

Cat. No.: VC16502876

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93158-39-5 |

|---|---|

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.39 g/mol |

| IUPAC Name | dibutyl cyclohexane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | QGUFKMSGOYILME-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclohexane ring with two ester-functionalized carboxylic acid groups at the 1 and 4 positions. The chair conformation of the cyclohexane ring minimizes steric strain, while the butyl ester groups enhance lipophilicity and compatibility with nonpolar polymer matrices . The InChIKey QGUFKMSGOYILME-UHFFFAOYSA-N uniquely identifies its stereochemistry, though patents note that industrial-grade products often contain mixtures of cis and trans isomers .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O₄ | |

| Molecular Weight | 284.39 g/mol | |

| SMILES | CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC | |

| InChIKey | QGUFKMSGOYILME-UHFFFAOYSA-N | |

| Density | 1.013 g/cm³ | |

| Melting Point | 30–32°C |

Synthesis and Production Methods

Industrial Synthesis Pathways

The ester is typically synthesized via acid-catalyzed esterification of 1,4-cyclohexanedicarboxylic acid with excess butanol or transesterification of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) with butanol . A patented method involves reacting DMCD with butanol at 170–200°C under titanium-based catalysis, achieving yields exceeding 75% . Excess alcohol is distilled off under reduced pressure (10–100 torr), and the crude product is purified via fractional distillation .

Table 2: Optimized Reaction Conditions

| Parameter | Range | Source |

|---|---|---|

| Temperature | 170–200°C | |

| Pressure | 10–100 torr | |

| Catalyst | Titanium tetraisopropoxide | |

| Reaction Time | 4–8 hours |

Applications and Industrial Uses

Primary Role as a Plasticizer

The compound’s low volatility and high solvating power make it a superior alternative to phthalate-based plasticizers in polyvinyl chloride (PVC) formulations. Patents highlight its ability to reduce gelation temperatures (e.g., 73°C for PVC plastisols) while enhancing tensile strength and elongation . In flooring applications, blends containing 30–60 wt% of the ester improve flexibility and reduce migration compared to diisononyl phthalate (DINP) .

Table 3: Performance in PVC Formulations

| Property | 1,4-Dibutyl Ester | DINP | Source |

|---|---|---|---|

| Gelation Temperature (°C) | 73 | 90 | |

| Brookfield Viscosity (mPa·s) | 1,500 | 2,800 | |

| Tensile Strength (MPa) | 18.5 | 16.2 |

Specialty Coatings and Resins

The ester’s resistance to hydrolysis and UV degradation enables its use in automotive coatings and epoxy resins. Its cycloaliphatic structure reduces yellowing in acrylic-based finishes, outperforming aromatic analogs like dioctyl terephthalate (DOTP) .

Physical and Chemical Characteristics

Thermal and Solubility Profiles

The compound exhibits a glass transition temperature (Tg) of -35°C, enhancing low-temperature flexibility in elastomers . It is sparingly soluble in water (0.1 mg/L at 25°C) but fully miscible with common organic solvents like toluene and ethyl acetate .

Table 4: Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 320–325°C (dec.) | |

| Flash Point | 150°C | |

| LogP ( |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume